molecular formula C20H26N2O4 B12323075 18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate

18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate

Cat. No.: B12323075
M. Wt: 358.4 g/mol
InChI Key: UXXCUDYYOMDFPX-UHFFFAOYSA-N
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Description

This compound belongs to the yohimbine alkaloid family, characterized by a polycyclic framework with a carboxylic acid group at position 19 and a hydroxyl group at position 16. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing its stability and solubility in polar solvents . Its IUPAC name reflects the stereochemistry and functional group arrangement, critical for its biochemical interactions.

Properties

IUPAC Name

18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCUDYYOMDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: The initial step involves the construction of the yohimbine core structure through a series of cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the carboxylic acid and hydroxyl groups. These modifications are achieved through reactions like esterification, hydrolysis, and oxidation.

    Hydration: The final step involves the hydration of the compound to form the hydrate (1:1) complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

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Biological Activity

18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid; hydrate is a complex organic compound belonging to the yohimbine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular Formula C21H27ClN2O3
Molecular Weight 390.904 g/mol
CAS Number 6363-59-3
Density Not available
Boiling Point Not available
Melting Point Not available

Pharmacological Effects

Research has indicated that compounds related to yohimbine exhibit various pharmacological effects. The following activities have been observed:

  • Alpha-2 Adrenergic Antagonism : Yohimbine and its derivatives are known for their role as alpha-2 adrenergic receptor antagonists. This action can lead to increased norepinephrine release and enhanced sympathetic activity .
  • Antidepressant Effects : Some studies suggest that yohimbine can have antidepressant properties due to its ability to block alpha-2 receptors in the central nervous system .
  • Sexual Dysfunction Treatment : Yohimbine has been used in treating erectile dysfunction and other sexual disorders due to its vasodilatory properties and ability to enhance libido .

The primary mechanism of action for 18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid involves its interaction with adrenergic receptors. The compound's structure allows it to bind effectively to these receptors:

  • Inhibition of Reuptake : By blocking the reuptake of norepinephrine at synaptic sites.
  • Increased Blood Flow : Enhancing blood flow through vasodilation mechanisms mediated by nitric oxide pathways.

Case Studies and Research Findings

  • Study on Yohimbine Derivatives : A study published in the Journal of Ethnopharmacology highlighted the efficacy of yohimbine derivatives in enhancing sexual function in male subjects with erectile dysfunction. The study reported significant improvements when compared to placebo groups .
  • Antidepressant Activity : Another research article in Psychopharmacology demonstrated that yohimbine administration led to increased anxiety levels but also improved mood in certain patient populations suffering from depression .
  • Effects on Weight Loss : Research published in Obesity Reviews indicated that yohimbine may aid weight loss by increasing lipolysis through adrenergic receptor activation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties
18-Hydroxy-...-carboxylic Acid Hydrate (Target) C20H26N2O3·H2O -COOH at C19, -OH at C18, hydrate ~348.44 (anhydrous) Higher polarity due to -COOH and hydrate; improved aqueous solubility
Alloyohimbine (Methyl 17α-hydroxy-20α-yohimban-16α-carboxylate) C21H28N2O3 Methyl ester at C16, -OH at C17 356.46 Increased lipophilicity; ester group reduces hydrogen-bonding capacity
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate C22H30N2O4 Methoxy at C9, methyl ester at C16 398.49 Enhanced metabolic stability due to methoxy group; potential CNS activity
Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-...-carboxylate (NSC29854) C35H44N2O9 Multiple methoxy groups, propanoyloxy side chain 636.70 High molecular weight; complex pharmacokinetics; antitumor activity reported
10,11-Dimethoxy-α-yohimbine (CAS 84667-06-1) C22H30N2O4 Methoxy at C10 and C11 398.49 Dimethoxy substitutions may alter receptor selectivity vs. monohydroxy forms

Pharmacological and Physicochemical Insights

  • Hydrate vs. Anhydrous Forms : The hydrate form of the target compound exhibits superior aqueous solubility compared to anhydrous analogs, critical for bioavailability in drug formulations .
  • Ester vs. Carboxylic Acid : Alloyohimbine’s methyl ester group (C16) increases membrane permeability but reduces hydrogen-bond acceptor count (HBA = 5 vs. 7 in the target compound), limiting interactions with polar biological targets .
  • Methoxy Substitutions : The 9-methoxy derivative () shows enhanced metabolic stability due to steric hindrance, whereas dimethoxy derivatives () may exhibit altered adrenergic receptor binding .

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